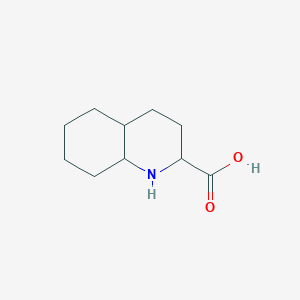
Decahydrochinolin-2-carbonsäure
Übersicht
Beschreibung
Decahydroquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H17NO2. It is a derivative of quinoline, featuring a fully saturated quinoline ring system with a carboxylic acid functional group at the second position.
Wissenschaftliche Forschungsanwendungen
Decahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
Mode of Action
Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, or altering the structure or function of proteins .
Biochemical Pathways
Given its carboxylic acid group, it may be involved in decarboxylation reactions, which are crucial in many biochemical pathways .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Decahydroquinoline-2-carboxylic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Biochemische Analyse
Biochemical Properties
It is known that carboxylic acids, such as Decahydroquinoline-2-carboxylic acid, can participate in various biochemical reactions, including decarboxylation
Cellular Effects
Carboxylic acids can influence cell function by affecting cellular metabolism
Molecular Mechanism
Carboxylic acids can undergo decarboxylation, a process that involves the loss of CO2 . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that carboxylic acids can undergo changes over time, such as decarboxylation .
Metabolic Pathways
Decahydroquinoline-2-carboxylic acid is likely involved in the metabolic pathway of 2-oxocarboxylic acids, which includes pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of quinoline-2-carboxylic acid under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. This reaction results in the reduction of the aromatic ring to a fully saturated decahydroquinoline structure .
Industrial Production Methods: Industrial production of decahydroquinoline-2-carboxylic acid typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Decahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: More saturated derivatives.
Substitution: Esters, amides, and other functionalized derivatives
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: The unsaturated parent compound.
4-Hydroxy-2-quinolinecarboxylic acid: A hydroxylated derivative with distinct biological activities.
Quinoline-4-carboxylic acid: Another positional isomer with different chemical properties
Uniqueness: Decahydroquinoline-2-carboxylic acid is unique due to its fully saturated ring system, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. This saturation can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h7-9,11H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWCUPFNJXAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
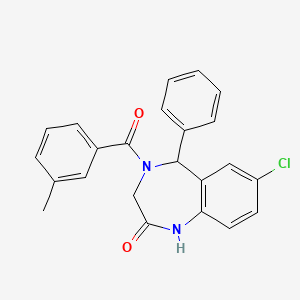

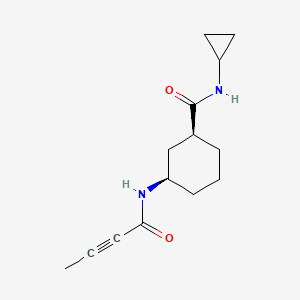

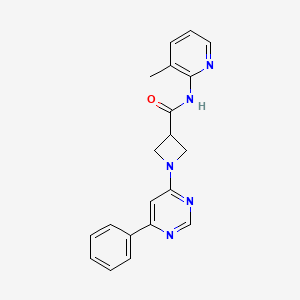
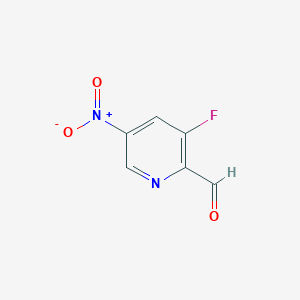
![N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2596278.png)
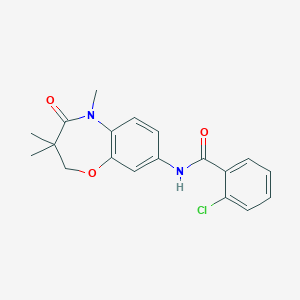
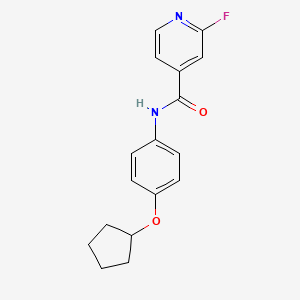
![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
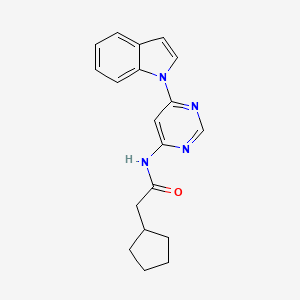
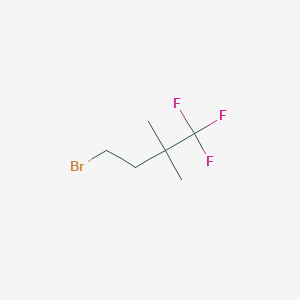
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
